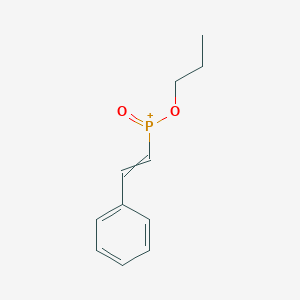
Oxo(2-phenylethenyl)propoxyphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound It is characterized by the presence of a phosphonium group attached to a propoxy chain, which is further connected to a phenylethenyl group
Métodos De Preparación
The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium
Aplicaciones Científicas De Investigación
Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Mecanismo De Acción
The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .
Comparación Con Compuestos Similares
Oxo(2-phenylethenyl)propoxyphosphanium can be compared to other phosphorus-containing compounds such as:
Phosphinic acids: These compounds have similar bioisosteric properties and are used in drug design and catalysis.
Phosphonates: Known for their stability and ability to form strong bonds with metal ions, phosphonates are used in various industrial applications.
Phosphine oxides: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science
Propiedades
Número CAS |
18788-84-6 |
|---|---|
Fórmula molecular |
C11H14O2P+ |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
oxo-(2-phenylethenyl)-propoxyphosphanium |
InChI |
InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |
Clave InChI |
YSAHTIDAKXLCNE-UHFFFAOYSA-N |
SMILES canónico |
CCCO[P+](=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















